molecular formula C15H16ClN5OS B12583156 Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Cat. No.: B12583156
M. Wt: 349.8 g/mol
InChI Key: OOLLHHAARFZPLM-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a unique structure that combines an indole nucleus with a triazino moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- typically involves the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazino Moiety: The triazino moiety is introduced through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanogen bromide.

    Thioether Formation: The indole-triazino intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazino rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced indole derivatives.

    Substitution: Various substituted indole and triazino derivatives.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have been extensively studied for their pharmacological properties. The unique structure of Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- may confer distinct biological properties:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and triazine moieties have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
  • Antimicrobial Properties : The thioether functionality is known to enhance the antimicrobial activity of certain compounds. Studies have demonstrated that related acetamide derivatives possess activity against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

The compound's potential as an agrochemical is also noteworthy:

  • Pesticidal Activity : Compounds with triazino-indole structures have been explored for their insecticidal and herbicidal properties. Their mechanism often involves disrupting cellular processes in pests or inhibiting plant growth in weeds .

Case Study 1: Anticancer Efficacy

In a study published by Evren et al., novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against human lung adenocarcinoma cells (A549). The results showed that compounds similar to Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- exhibited IC50 values indicating strong anticancer activity, suggesting that modifications in the triazine ring can enhance efficacy against cancer cells .

Case Study 2: Antimicrobial Activity

A recent investigation into thiazole-linked compounds revealed that similar derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL against various bacterial strains. The presence of electron-withdrawing groups was identified as crucial for enhancing the antimicrobial activity of these compounds .

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-
  • Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1,1-dimethylethyl)-

Uniqueness

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- stands out due to its unique combination of the indole and triazino moieties, which imparts distinct chemical and biological properties

Biological Activity

Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- (CAS No. 603946-86-7) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential antiviral activities.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- is C15H16ClN5OS with a molecular weight of 349.84 g/mol. The compound features an acetamide moiety linked to a thioether and a triazinoindole structure, which contributes to its diverse biological activities .

Antimicrobial Activity

Acetamide derivatives are known for their antimicrobial properties. The presence of the chloro group in this compound enhances its activity against various pathogens. Studies have shown that similar acetamide compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

Research has demonstrated that the MIC of Acetamide derivatives can be significantly lower when a chloro atom is present. For instance:

Compound NameMIC (µg/mL)Activity
Acetamide A1 (without Cl)64Moderate
Acetamide A2 (with Cl)32High

This indicates that the chloro substitution improves the compound's efficacy .

Anti-inflammatory Properties

In addition to its antimicrobial effects, Acetamide, 2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- has been investigated for its anti-inflammatory properties. The compound has shown potential in modulating inflammatory pathways and reducing cytokine production in vitro.

Potential Antiviral Activity

Recent studies suggest that compounds with similar structures may possess antiviral activities. The heterocyclic nature of Acetamide allows it to interact with viral enzymes and inhibit replication processes. For example:

Virus TypeIC50 (µM)Reference
HCV0.35
DENV0.96

These findings indicate that further exploration into the antiviral potential of this compound could yield promising results.

Case Studies and Research Findings

  • Antibacterial Study : A study by Katke et al. evaluated various acetamides for their antibacterial activity using agar diffusion methods. The results showed inhibition zones ranging from 7 mm to 36 mm across different bacterial strains .
  • Inflammatory Response : Another research highlighted the role of Acetamide derivatives in inhibiting pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases .
  • Antiviral Mechanism : A study focusing on similar triazinoindole compounds demonstrated their ability to inhibit viral replication by targeting specific viral enzymes involved in the life cycle of RNA viruses .

Properties

Molecular Formula

C15H16ClN5OS

Molecular Weight

349.8 g/mol

IUPAC Name

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C15H16ClN5OS/c1-3-21(4-2)12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)5-6-11(10)17-14/h5-7H,3-4,8H2,1-2H3,(H,17,18,20)

InChI Key

OOLLHHAARFZPLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1

Origin of Product

United States

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